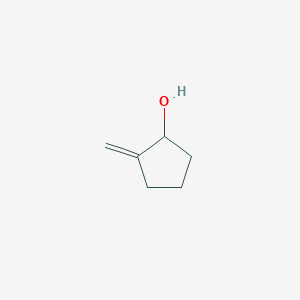

2-Methylenecyclopentanol

Descripción general

Descripción

2-Methylenecyclopentanol is a cyclic alcohol that is widely used in scientific research for its unique properties. It is a colorless liquid that is soluble in water and has a boiling point of 143°C. This compound is also known as MCP and is used in various research applications due to its chemical and physical properties.

Aplicaciones Científicas De Investigación

Electrochemical Techniques

Electroreduction of γ-ethynl ketones in dimethylformamide yields 2-methylenecyclopentanols as the sole product, demonstrating the utility of electrochemical techniques in producing these compounds. This method offers excellent yields and has been applied to synthesize bicyclic alcohols with exocyclic double bonds adjacent to a bridgehed hydroxy group (Shono, Nishiguchi, & Omizu, 1976).

Catalysis and Hydrocarbon Conversion

2-Methylenecyclopentanol derivatives show relevance in catalysis, particularly in the conversion of hydrocarbons. Studies on platinum single crystal surfaces revealed that methylcyclopentane conversion, including selective ring opening to produce methylpentanes, occurs through a methylcyclopentane-like surface species on these platinum surfaces. This process has implications in n-hexane conversion and offers insights into catalytic mechanisms (Zaera, Godbey, & Somorjai, 1986).

Surface Composition and Reaction Mechanisms

The effect of surface composition on catalytic reactions, particularly in the context of hydrocarbons like methylcyclopentane and 2-methylpentane, has been studied on tungsten carbide surfaces. Results indicate that the presence of oxygen under oxidic form influences the reaction mechanisms significantly, with different reactions occurring based on the surface composition. This study contributes to the understanding of bifunctional mechanisms in catalysis (Keller et al., 1993).

Synthesis of Complex Molecules

The stereoselective synthesis of β-halogenated 2-methylenecyclopentanones via silver-catalyzed formal ring expansion offers a pathway to halogenated complex molecules, demonstrating the versatility of 2-methylenecyclopentanol derivatives in organic synthesis (Tian, Chen, & Zhang, 2016).

Propiedades

IUPAC Name |

2-methylidenecyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKSJBOBUIUXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338750 | |

| Record name | 2-methylenecyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylenecyclopentanol | |

CAS RN |

20461-31-8 | |

| Record name | 2-methylenecyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

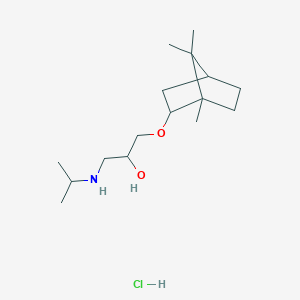

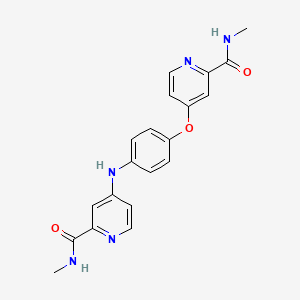

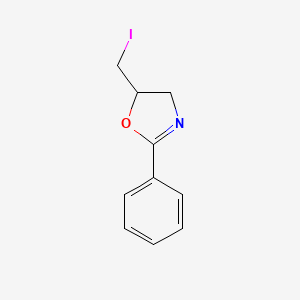

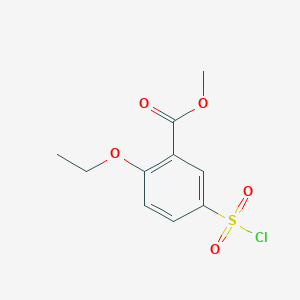

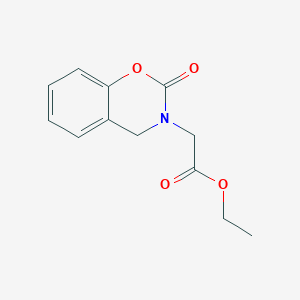

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to 2-Methylenecyclopentanol described in the literature?

A: Several methods have been reported for synthesizing 2-Methylenecyclopentanol. One prominent approach involves the reductive cyclization of γ-ethynyl ketones. This method utilizes electroreduction in dimethylformamide, leading to the formation of 2-Methylenecyclopentanols in excellent yields [, ]. Another method involves the nitrous acid deamination of 3-Methylenecyclobutylcarbinylamine in an aqueous solution. This reaction yields a mixture of 2-Methylenecyclopentanol and 3-Methylenecyclopentanol [].

Q2: Can you elaborate on the advantages of using electroreduction for synthesizing 2-Methylenecyclopentanol from γ-ethynyl ketones?

A: Electroreduction offers several advantages. Firstly, it provides a clean and efficient way to perform the cyclization, often leading to high yields of the desired 2-Methylenecyclopentanol product []. This method also allows for the synthesis of bicyclic alcohols containing an exocyclic double bond adjacent to a bridgehead hydroxy group, demonstrating its versatility in constructing complex structures [].

Q3: Besides its role as a synthetic target, has 2-Methylenecyclopentanol been utilized in further synthetic transformations?

A: While the provided literature focuses primarily on the synthesis of 2-Methylenecyclopentanol, research indicates its potential as a valuable intermediate. For example, 1-(silylmethyl)cyclopentane-1,2-diols, accessible from 1-Silyl-2,6-diketones, can undergo Peterson elimination to yield 2-Methylenecyclopentanols []. This highlights the potential of this compound as a building block for more complex molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl]carbamate](/img/structure/B1653836.png)

![{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine](/img/structure/B1653843.png)

![9-Hydroxy-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1653844.png)